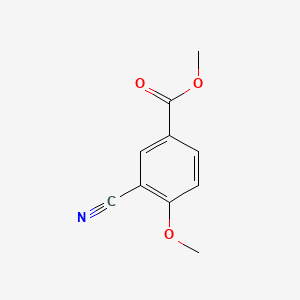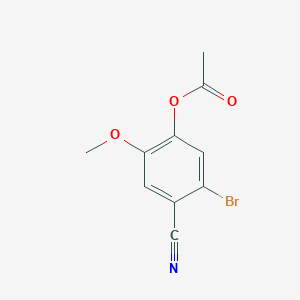
3-氰基-4-甲氧基苯甲酸甲酯
概述
描述
Methyl 3-cyano-4-methoxybenzoate is a chemical compound that is structurally related to various benzoate esters and nitriles. While the specific compound is not directly studied in the provided papers, insights can be drawn from closely related compounds. For instance, methyl 4-hydroxybenzoate, also known as methyl paraben, is an antimicrobial agent used in various products and has been studied for its crystal structure and intermolecular interactions . Similarly, methyl 2-methoxybenzoates have been investigated for their thermochemical properties .
Synthesis Analysis
The synthesis of related compounds often involves the formation of ester or amide linkages, as seen in the preparation of various substituted benzoates and triazolones . The synthesis process can include steps such as esterification, amidation, and the use of reagents like benzoyl chloride or triethylamine . Although the exact synthesis route for Methyl 3-cyano-4-methoxybenzoate is not detailed, it can be inferred that similar methods could be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively characterized using techniques such as X-ray crystallography and computational methods like density functional theory (DFT) . These studies reveal the geometrical parameters, tautomeric forms, and the planarity of certain molecular rings, which are crucial for understanding the stability and reactivity of the molecules.
Chemical Reactions Analysis
Substituted benzoates and related compounds can undergo various chemical reactions, including bromination, nitration, and acylation . The reactivity of these compounds is influenced by the substituents present on the benzene ring, which can direct the incoming groups to specific positions on the ring. The reactions can lead to a range of products with different substitution patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl methoxybenzoates have been determined through experimental and computational approaches. Studies have measured properties such as combustion and vaporization enthalpies, and have calculated enthalpies of formation . Additionally, the electronic properties, including the energies of frontier molecular orbitals and the molecular electrostatic potential, have been analyzed to understand the reactivity and stability of these molecules .
科学研究应用
热化学性质
- 热化学研究:对甲氧基苯甲酸甲酯(包括 3-氰基-4-甲氧基苯甲酸甲酯)的研究重点是它们的热化学性质。一项实验和计算研究确定了结构和热化学性质,如燃烧和汽化焓,以及标准摩尔生成焓。这些数据对于了解化合物在各种应用中的行为至关重要 (Flores et al., 2019).
药物合成
- 吉非替尼合成:3-氰基-4-甲氧基苯甲酸甲酯用作吉非替尼(一种癌症治疗药物)新合成中的起始材料。该过程涉及烷基化、硝化、还原和环化等多个步骤,表明其在复杂药物合成中的用途 (Li, Zheng, & Ji, 2007).
化学合成和表征
- 化学反应和分析:研究重点是合成 3-氰基-4-甲氧基苯甲酸甲酯的各种衍生物及其表征。这些研究提供了对化合物反应性和在不同化学领域潜在应用的见解 (Popovski, Mladenovska, & Panovska, 2010).
环境和生物应用
- 生物催化和酶促反应:研究还深入研究了涉及 3-氰基-4-甲氧基苯甲酸甲酯的酶促反应,探索了它在生物催化过程中的作用。这包括对苄基羟基化的研究,表明其在环境和生物应用中的潜力 (Neufeld, Marienhagen, Schwaneberg, & Pietruszka, 2013).
化妆品和食品工业
- 防腐剂分析:4-羟基苯甲酸甲酯(3-氰基-4-甲氧基苯甲酸甲酯的衍生物)被广泛用作化妆品和食品中的防腐剂。研究其晶体结构和相互作用动力学对于提高这些行业中防腐剂的功效非常重要 (Sharfalddin et al., 2020).
海洋生物学和药理学
- 海洋内生真菌研究:已从海洋内生真菌中分离出与 3-氰基-4-甲氧基苯甲酸甲酯相关的化合物,提供了对天然产物化学和潜在药理应用的见解 [(Xia et al., 2011)]
热化学性质
- 甲基 n-甲氧基苯甲酸酯的研究:对甲基 n-甲氧基苯甲酸酯(包括 3-氰基-4-甲氧基苯甲酸甲酯)的热化学性质进行了彻底的研究。这项研究包括实验和计算方法,以确定结构和热化学特性,例如燃烧和汽化焓,以及标准摩尔生成焓 (Flores et al., 2019).
药理合成
- 从 3-羟基-4-甲氧基苯甲酸甲酯合成吉非替尼:3-氰基-4-甲氧基苯甲酸甲酯在吉非替尼(一种癌症治疗药物)的新型合成中是不可或缺的。合成过程涉及多个步骤,包括烷基化、硝化、还原和环化,展示了该化合物在复杂药物合成中的用途 (Li, Zheng, & Ji, 2007).
化学合成和分析
- 结构和理论分析:已在合成和表征 3-氰基-4-甲氧基苯甲酸甲酯的衍生物方面做出了研究努力。这包括通过实验和理论方法相结合来检查它们的结构,有助于更好地了解它们的化学性质和潜在应用 (Mirković et al., 2014).
环境和生物用途
- 生物催化过程:研究还探讨了 3-氰基-4-甲氧基苯甲酸甲酯在酶促反应中的作用,尤其是在生物催化中。这包括对苄基羟基化的研究,强调了其在环境和生物应用中的潜力 (Neufeld, Marienhagen, Schwaneberg, & Pietruszka, 2013).
化妆品和食品工业
- 防腐剂分析:4-羟基苯甲酸甲酯(3-氰基-4-甲氧基苯甲酸甲酯的衍生物)被广泛用作化妆品和食品工业中的防腐剂。对其晶体结构和相互作用动力学的研究对于提高这些行业中防腐剂的功效非常重要 (Sharfalddin et al., 2020).
安全和危害
Methyl 3-cyano-4-methoxybenzoate is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of this chemical should be done only outdoors or in a well-ventilated area. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .
作用机制
Mode of Action
Like other organic compounds, it may interact with its targets through various mechanisms such as binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the compound that enters circulation and is able to have an active effect .
Result of Action
The molecular and cellular effects of Methyl 3-cyano-4-methoxybenzoate’s action are currently unknown. As research progresses, we will gain a better understanding of how this compound affects cellular processes .
属性
IUPAC Name |
methyl 3-cyano-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJSFYBJYKFNCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384207 | |
| Record name | methyl 3-cyano-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyano-4-methoxybenzoate | |
CAS RN |
25978-74-9 | |
| Record name | methyl 3-cyano-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-cyano-4-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B1334596.png)


![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1334602.png)




